2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Transporter inhibition OCT1/SLC22A1 Drug uptake assay

2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide (CAS 2034398-23-5) is a synthetic small-molecule thioacetamide derivative with the molecular formula C14H25NO2S2 and a molecular weight of 303.48 g/mol. Its IUPAC name is 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide, and its SMILES representation is COC1(CCSCC1)CNC(=O)CSC2CCCC2.

Molecular Formula C14H25NO2S2
Molecular Weight 303.48
CAS No. 2034398-23-5
Cat. No. B2398260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
CAS2034398-23-5
Molecular FormulaC14H25NO2S2
Molecular Weight303.48
Structural Identifiers
SMILESCOC1(CCSCC1)CNC(=O)CSC2CCCC2
InChIInChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16)
InChIKeySBXJIGYBCPLQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide (CAS 2034398-23-5): Compound Identity, Class, and Procurement Relevance


2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide (CAS 2034398-23-5) is a synthetic small-molecule thioacetamide derivative with the molecular formula C14H25NO2S2 and a molecular weight of 303.48 g/mol [1]. Its IUPAC name is 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide, and its SMILES representation is COC1(CCSCC1)CNC(=O)CSC2CCCC2 [1]. The compound belongs to the substituted thioacetamide class, which includes pharmacologically relevant agents such as modafinil analogs [2]. It is primarily distributed as a screening compound within commercial libraries for early-stage drug discovery and chemical biology research.

Why In-Class Thioacetamide Analogs Cannot Substitute for 2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide Without Quantitative Justification


Within the substituted thioacetamide chemical space, minor structural modifications produce divergent biological profiles that preclude generic interchange . Compounds sharing the (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine fragment but differing in acyl substituent—including N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide, and 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea—exhibit distinct target engagement profiles due to steric, electronic, and hydrogen-bonding variations at the amide position . The cyclopentylthio moiety in the target compound introduces a specific sulfur-containing hydrophobic volume that directly influences membrane permeability, metabolic stability, and transporter recognition . Without head-to-head quantitative data for a given assay endpoint, assuming functional equivalence among these analogs is scientifically unsupportable.

Quantitative Differentiation Evidence for 2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide (CAS 2034398-23-5) Relative to Closest Analogs


Human OCT1 (SLC22A1) Transporter Inhibition: Quantitative Activity and Comparison with Verapamil Baseline

2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide was identified as a weak inhibitor of human organic cation transporter 1 (OCT1/SLC22A1) in a cell-based uptake assay [1]. The compound inhibited ASP+ substrate uptake in HEK293 cells expressing human OCT1 with an IC50 of 138,000 nM (138 µM) [1]. For context, the reference OCT1 inhibitor verapamil exhibits an IC50 in the range of 2–10 µM under comparable assay conditions, representing approximately 14- to 69-fold greater potency [2]. This quantitative difference establishes that the target compound occupies a distinct region of the OCT1 inhibition potency spectrum relative to known reference inhibitors.

Transporter inhibition OCT1/SLC22A1 Drug uptake assay

Structural Divergence from the N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl) Series: Cyclopentylthio vs. Cyclohexyl, Cinnamoyl, and Benzhydryl Urea Substituents

The target compound contains a cyclopentylthioacetyl group attached to the (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine scaffold [1]. The closest commercially available analogs differ exclusively in the acyl substituent: N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide (cyclohexyl replacement, loss of thioether sulfur), N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide (extended conjugated system), and 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea (urea linker, two phenyl rings) . The cyclopentylthio group contributes a thioether sulfur atom that serves as an additional hydrogen-bond acceptor, increases the topological polar surface area (TPSA = 88.9 Ų), and introduces a distinct electron-rich hydrophobic volume not present in the cyclohexyl or cinnamoyl analogs [1].

Chemical series comparison Structure–activity relationships Amide substituent variation

Lack of Detectable Kinase Inhibition Contrasts with Cyclopentylthio-Acetamide Containing JAK3 Probe Compounds

Several cyclopentylthio-acetamide derivatives, such as N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(cyclopentylthio)acetamide, have been characterized as potent JAK3 kinase inhibitors with IC50 values in the low nanomolar range [1]. In contrast, 2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide—despite sharing the identical cyclopentylthioacetyl warhead—does not contain the pyrazolyl-pyrimidine hinge-binding motif required for JAK kinase engagement [2]. This structural distinction means the target compound is expected to lack JAK3 inhibitory activity, rendering it a useful negative control or selectivity tool in kinase profiling panels where the pharmacophore is embedded in ATP-competitive scaffolds [2].

Kinase selectivity JAK3 off-target screening Cyclopentylthio pharmacophore

Recommended Research and Procurement Scenarios for 2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide Based on Quantitative Differentiation Evidence


Solute Carrier (SLC) Transporter Profiling: OCT1 Negative Control with Defined Weak Inhibitory Activity

The compound's weak OCT1 inhibition (IC50 = 138 µM) makes it suitable as a low-potency reference compound in SLC transporter panels. When screening for OCT1-mediated drug uptake inhibition, this compound occupies the lower end of the activity range, providing a benchmark to differentiate non-specific weak inhibitors from potent, pharmacologically relevant OCT1 ligands [1]. Its use as a low-potency control is supported by the quantitative comparison with verapamil (IC50 ≈ 2–10 µM) [1].

Kinase Selectivity Profiling: Cyclopentylthioacetyl Warhead Control Devoid of ATP-Competitive Kinase Activity

Because the compound lacks a heterocyclic hinge-binding motif, it cannot engage ATP-binding pockets of kinases such as JAK3. This makes it a matched chemotype control for cyclopentylthioacetyl-containing kinase inhibitors (e.g., JAK3 probes), allowing researchers to attribute biological effects specifically to kinase inhibition rather than to non-specific properties of the thioether warhead [2].

Chemical Series Benchmarking: Structure–Property Relationship Studies Across the 4-Methoxytetrahydrothiopyran Series

The compound's calculated TPSA (88.9 Ų) and hydrogen-bond acceptor count (4) differ substantially from cyclohexyl and cinnamoyl analogs in the same series [3]. Procurement for structure–property relationship (SPR) campaigns enables quantitative comparison of solubility, permeability (PAMPA/Caco-2), and metabolic stability (microsomal CLint) against analogs, generating data to inform lead optimization within this underexplored thioacetamide-thiopyran hybrid chemical space.

Fragment-Based or Combinatorial Library Design Using the (4-Methoxytetrahydro-2H-thiopyran-4-yl)methanamine Scaffold

The (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine fragment is a conformationally constrained heterocyclic primary amine that serves as a versatile building block. The target compound, as a fully elaborated derivative, provides a reference for evaluating how the cyclopentylthioacetyl group influences physicochemical and pharmacokinetic properties when appended to this amine, guiding library enumeration and fragment growth strategies [3].

Quote Request

Request a Quote for 2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.